1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and benzothieno[2,3-d]pyrimidine
Preparation Methods
The synthesis of 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common synthetic route includes the condensation of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde with a suitable benzothieno[2,3-d]pyrimidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of new ring structures
Scientific Research Applications
1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-HIV agent due to its ability to inhibit HIV-1 integrase.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a molecular probe to study various biological processes and interactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome. This binding is facilitated by the chelation of a magnesium ion (Mg2+) by the keto oxygen atom and nitrogen atoms in the compound .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine and benzothieno[2,3-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
6,7,8,9-Tetrahydro-6-methyl-4H-pyrido[1,2-a]pyrimidine-4-one: This compound has a similar core structure but lacks the benzothieno moiety.
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
The uniqueness of 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combined structural elements, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-8-7-13-21-27-17(14-22(31)29(16)21)15-28-25-23(19-11-5-6-12-20(19)34-25)24(32)30(26(28)33)18-9-3-2-4-10-18/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIFALFIADQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3C4=C(C5=C(S4)CCCC5)C(=O)N(C3=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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